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Cat. No.: B112474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core characteristics of the

peptide bond between L-alanine (Ala) and L-valine (Val). The Ala-Val linkage is a fundamental

component in numerous proteins and peptides, and understanding its specific structural and

dynamic properties is crucial for rational drug design, protein engineering, and broader

biochemical research. This document synthesizes data from spectroscopic, crystallographic,

and computational studies to offer a detailed perspective on its physicochemical properties,

conformational tendencies, and the experimental methodologies used for its characterization.

Physicochemical Properties of the Ala-Val Peptide
Bond
The peptide bond is a covalent chemical bond formed between two amino acid molecules. The

bond between alanine and valine (N-L-Alanyl-L-valine) exhibits characteristics typical of all

peptide bonds, such as planarity and rigidity, due to resonance delocalization of electrons

between the carbonyl oxygen, the carbonyl carbon, and the amide nitrogen.[1][2][3][4] This

resonance confers a partial double-bond character to the C-N bond, restricting rotation and

influencing the local conformation of the peptide backbone.[2][5]

Bond Geometry
While a crystal structure specifically for the simple Ala-Val dipeptide is not readily available in

the search results, the geometric parameters can be inferred from high-resolution structures of
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peptides containing this linkage and from computational models. The values presented below

are typical for peptide bonds and provide a strong approximation for the Ala-Val linkage.

Parameter Average Value Description

C-N Bond Length ~1.33 Å

Shorter than a typical C-N

single bond (~1.47 Å) and

longer than a C=N double

bond (~1.27 Å), indicating

partial double-bond character.

[2]

C=O Bond Length ~1.23 Å

Typical length for a carbonyl

double bond in a peptide

context.

N-H Bond Length ~1.01 Å
Standard length for an N-H

bond in an amide group.

N-Cα Bond Angle ~122°

The angle between the amide

nitrogen, the alpha-carbon of

Valine, and the carbonyl

carbon of Valine.

Cα-C-N Bond Angle ~116°

The angle between the alpha-

carbon of Alanine, the carbonyl

carbon, and the amide

nitrogen.

O=C-N Bond Angle ~123°

The angle between the

carbonyl oxygen, the carbonyl

carbon, and the amide

nitrogen.

Note: These values are generalized from peptide structures and may vary slightly based on the

specific chemical environment and conformational state of the Ala-Val dipeptide.

Conformational Landscape
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The conformational freedom of the Ala-Val dipeptide is primarily defined by the rotation around

two single bonds in the backbone: the N-Cα bond (phi, φ) and the Cα-C bond (psi, ψ).[6][7][8]

The sterically allowed combinations of these dihedral angles are visualized on a

Ramachandran plot. For the Ala-Val dipeptide, the bulky isopropyl side chain of valine imposes

significant steric constraints on the allowable φ and ψ angles compared to a less hindered

dipeptide like Ala-Ala.

Ramachandran Plot and Stable Conformers
Computational studies on alanine dipeptide and related systems provide insight into the

probable low-energy conformations for Ala-Val.[6][9][10] The most populated regions of the

Ramachandran plot correspond to well-defined secondary structures.

Conformational
Region

Approximate φ
Angle

Approximate ψ
Angle

Description

β-Sheet (Extended) -135° +135°

An extended

conformation,

energetically favorable

and common in β-

sheets.[11]

Right-Handed α-Helix -57° -47°

A compact, helical

conformation

stabilized by

intramolecular

hydrogen bonds in

longer peptides.[11]

Polyproline II (PPII) -75° +145°

A left-handed helical

structure that is

common in unfolded

or flexible regions of

proteins.[11]

Left-Handed α-Helix +57° +47°

A less common helical

form, generally less

stable for L-amino

acids.[11]
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The bulky side chain of valine restricts the conformational space available to the peptide

backbone, making conformations like the fully extended β-sheet particularly favorable.

Caption: Chemical structure of the Ala-Val dipeptide showing backbone and sidechain atoms.

Spectroscopic Characterization
Spectroscopic techniques are pivotal in elucidating the structural and dynamic properties of the

Ala-Val peptide bond in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on the conformation and dynamics

of peptides. Chemical shifts of backbone and sidechain nuclei are sensitive to the local

electronic environment and, therefore, to the peptide's conformation.
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Nucleus Residue
Typical Chemical
Shift (ppm)

Notes

¹Hα Alanine 4.32

Chemical shifts are

influenced by the

preceding and

succeeding residues.

[12]

¹Hα Valine ~4.2

The exact shift is

highly dependent on

the φ and ψ angles.

¹³Cα Alanine ~52

Sensitive to the

secondary structure

(α-helix vs. β-sheet).

[13][14]

¹³Cα Valine ~62

Also a good indicator

of backbone

conformation.[14]

¹³Cβ Alanine ~19

Relatively stable

across different

conformations.[13]

¹³Cβ Valine ~32

Less sensitive to

backbone

conformation than Cα.

¹³C' (Carbonyl) Alanine ~175

The chemical shift is

influenced by

hydrogen bonding and

solvent exposure.[15]

Vibrational Spectroscopy (Raman and IR)
Raman and Infrared (IR) spectroscopy probe the vibrational modes of the peptide backbone.

The frequencies of the amide bands are particularly sensitive to the secondary structure and

hydrogen bonding patterns.
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Amide Band
Approximate Wavenumber
(cm⁻¹)

Vibrational Mode

Amide I 1600 - 1700

Primarily C=O stretching.

Highly sensitive to secondary

structure.

Amide II 1500 - 1600
Coupled N-H in-plane bending

and C-N stretching.

Amide III 1200 - 1350
Complex mix of C-N stretching

and N-H bending.

For dipeptides, Raman skeletal vibrations in the 810-950 cm⁻¹ range are also sensitive to

conformational changes.[16]

Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization of the Ala-
Val peptide bond. Below are generalized protocols for key analytical techniques.

NMR Spectroscopy of a Dipeptide
This protocol outlines the basic steps for acquiring and analyzing 2D NMR spectra of a

dipeptide like Ala-Val.[17][18]

Sample Preparation: Dissolve the synthesized and purified Ala-Val dipeptide in a suitable

solvent (e.g., D₂O or a buffered aqueous solution containing 10% D₂O) to a concentration of

2-5 mM.[19] Adjust the pH to the desired value (e.g., physiological pH ~7.4).

Data Acquisition:

Acquire a 1D ¹H spectrum to confirm sample integrity and concentration.

Record a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify scalar-

coupled protons within each amino acid residue.
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Record a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment to identify all

protons belonging to a single amino acid's spin system.

Record a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to

identify through-space correlations between protons, which provides distance restraints for

structure calculation.

Data Processing and Analysis:

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

Assign all proton resonances by analyzing the cross-peaks in the COSY and TOCSY

spectra.

Integrate the NOESY cross-peaks to derive inter-proton distance restraints.

Use the distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH)

to generate a family of conformers consistent with the experimental data.
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System Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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